Physical and chemical properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
Physical and chemical properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
An In-Depth Technical Guide to 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one: Properties, Characterization, and Potential Applications
Authored by a Senior Application Scientist
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8). While experimental data for this specific compound is not extensively available in peer-reviewed literature, this document leverages established principles of organic chemistry and extensive experience with analogous molecular scaffolds to present a detailed profile. Herein, we discuss predicted physicochemical properties, propose potential synthetic routes, and outline detailed protocols for its characterization and analysis. Furthermore, we explore the potential utility of this highly functionalized morpholin-3-one derivative as a versatile building block in medicinal chemistry and drug development, owing to the strategic placement of its reactive hydroxymethyl groups.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one core, a lactam derivative of morpholine, provides a rigidified framework that can be strategically functionalized to interact with biological targets. The subject of this guide, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, is a particularly interesting derivative due to the presence of two primary alcohol functionalities, which serve as valuable synthetic handles for further molecular elaboration.
Molecular Structure and Nomenclature
The systematic IUPAC name for the compound is 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. It is registered under CAS number 1456821-63-8.[3] The molecular formula is C7H13NO4, corresponding to a molecular weight of 175.18 g/mol .
Figure 1: Chemical structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following properties are predicted based on the compound's structure and the known characteristics of its functional groups.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C7H13NO4 | Confirmed by supplier data.[3] |
| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small, polar organic molecules. |
| Melting Point | > 150 °C | The presence of multiple hydrogen bond donors (two -OH groups) and acceptors (-OH, C=O, ether oxygen, tertiary amine) will lead to strong intermolecular forces, resulting in a relatively high melting point. |
| Boiling Point | > 300 °C (with decomposition) | High polarity and hydrogen bonding will result in a high boiling point. Thermal decomposition before boiling is likely. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone, ethyl acetate. Insoluble in non-polar solvents like hexane. | The two hydroxyl groups and the polar lactam moiety will facilitate strong hydrogen bonding with polar protic solvents. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 | The tertiary amine (N-methyl group) is expected to be basic. The pKa of the conjugate acid is likely to be in the typical range for N-alkyl morpholines. |
Chemical Properties and Reactivity
The reactivity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is governed by its three key functional groups: the tertiary amine, the lactam, and the two primary alcohols.
Reactivity of the Hydroxymethyl Groups
The two primary alcohol moieties are versatile handles for a variety of chemical transformations:
-
Esterification: The hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions (e.g., Fischer esterification with an acid catalyst or reaction with an acyl chloride in the presence of a non-nucleophilic base).[4][5] This allows for the introduction of a wide range of functional groups.
-
Oxidation: Selective oxidation of the primary alcohols can yield the corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate under controlled conditions could be employed.[3][6] Milder reagents like PCC or Dess-Martin periodinane would likely favor aldehyde formation.
-
Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).
Reactivity of the Lactam Moiety
The cyclic amide (lactam) is generally stable but can undergo hydrolysis under forcing conditions:
-
Acidic or Basic Hydrolysis: Prolonged heating in the presence of strong aqueous acid or base will lead to the cleavage of the amide bond, opening the morpholine ring to yield the corresponding amino acid derivative.[7][8]
Reactivity of the Tertiary Amine
The N-methyl group renders the nitrogen a tertiary amine, which can participate in the following reactions:
-
Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts.
-
N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or m-CPBA can lead to the formation of the corresponding N-oxide.
Figure 2: Potential reaction pathways for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.
Proposed Synthesis and Characterization
Plausible Synthetic Route
A plausible synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one could involve a multi-step sequence starting from readily available precursors. One conceptual pathway is outlined below:
Figure 3: A conceptual synthetic workflow for the target compound.
Experimental Protocols for Characterization
5.2.1. Melting Point Determination
Objective: To determine the melting range of the solid compound, which is an indicator of purity.
Protocol:
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10]
-
Place the capillary tube in a calibrated melting point apparatus.[11]
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[9]
-
Record the temperature at which the entire sample has melted (the end of the melting range).[9]
-
A sharp melting range (≤ 2 °C) is indicative of a pure compound.
5.2.2. Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.
Protocol:
-
Qualitative Assessment:
-
Add approximately 10 mg of the compound to 1 mL of the test solvent (e.g., water, methanol, dichloromethane, hexane) in a small test tube.
-
Vortex the mixture for 1 minute at room temperature.
-
Visually inspect for the presence of undissolved solid. Classify as soluble, sparingly soluble, or insoluble.[12]
-
-
Quantitative Assessment (for aqueous solubility):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of water in a sealed vial.[13][14]
-
Agitate the vial at a constant temperature for 24 hours to ensure equilibrium is reached.[13]
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a known volume of water.
-
Analyze the diluted solution by a suitable analytical method (e.g., HPLC with a universal detector like a charged aerosol detector, or by quantitative NMR) against a calibration curve prepared from known concentrations of the compound.
-
Analytical Methods for Structural Elucidation and Purity Assessment
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~2.3-2.5 ppm), the two methylene groups of the morpholine ring (multiplets, ~2.5-4.0 ppm), and the methylene protons of the hydroxymethyl groups (which may be diastereotopic and appear as an AB quartet or two doublets, ~3.5-4.0 ppm). The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum should show signals for the N-methyl carbon, the two hydroxymethyl carbons, the two ring methylene carbons, the quaternary carbon bearing the hydroxymethyl groups, and the carbonyl carbon of the lactam (~170-175 ppm).
5.3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ from the two hydroxyl groups.
-
A strong C=O stretching band for the lactam carbonyl group around 1650-1680 cm⁻¹.
-
C-H stretching bands for the alkyl groups below 3000 cm⁻¹.
-
A C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.
5.3.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.1.
5.3.4. High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Protocol:
-
Column: Due to the polar nature of the compound, a reversed-phase column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 AQ) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable.[15][16]
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol, likely with a small amount of an additive like formic acid or ammonium formate to improve peak shape.[15][17]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) may be possible due to the lactam chromophore. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would also be appropriate. Mass spectrometric detection (LC-MS) would provide the highest selectivity and sensitivity.[15]
Potential Applications in Drug Development
While no specific biological activity has been reported for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, its structure suggests several potential applications in drug discovery and development:
-
Scaffold for Library Synthesis: The two primary hydroxyl groups provide convenient points for diversification. A library of compounds can be rapidly generated through esterification or etherification with a wide range of building blocks, enabling structure-activity relationship (SAR) studies.[18][19]
-
Linker Chemistry: The hydroxymethyl groups can be used to attach this morpholin-3-one scaffold to other molecules of interest, serving as a polar, rigid linker in the design of bifunctional molecules or targeted drug conjugates.
-
Fragment-Based Drug Discovery: The core morpholin-3-one structure could serve as a starting point in fragment-based screening campaigns. The hydroxymethyl groups provide vectors for fragment evolution and linking.
The incorporation of this highly functionalized, polar scaffold could be explored in the design of novel inhibitors for various enzyme classes or as ligands for receptors where the specific stereochemical arrangement and hydrogen bonding capacity of the molecule can be exploited.
Safety and Handling
No specific toxicity data is available for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. As with any new chemical entity, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique and highly functionalized heterocyclic compound. Although detailed experimental characterization is lacking in the public domain, its structure allows for a robust prediction of its physical and chemical properties. The presence of two primary alcohol groups on a rigid morpholin-3-one scaffold makes it a highly attractive building block for medicinal chemistry. The protocols and predicted properties outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising molecule in the quest for new therapeutic agents.
References
-
wikiHow. (n.d.). How to Determine Solubility. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Quora. (2019, February 20). How would you test for solubility in a compound?[Link]
-
Chemistry LibreTexts. (2022, April 7). 4.3: Melting Point Determination Procedure. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Clark, J. (n.d.). alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]
-
Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. [Link]
-
Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001122). [Link]
-
ResearchGate. (2020, March 13). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. [Link]
-
University of Calgary. (n.d.). Ch15 : Alkenes to 1,2-diols. [Link]
-
figshare. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
-
ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
-
ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
ResearchGate. (n.d.). A comparison of the rates of esterification of some hydroxy compounds. [Link]
-
ResearchGate. (2024, September 1). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]
-
PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
-
PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
ResearchGate. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications | Request PDF. [Link]
-
MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective, heterogeneous oxidation of alcohols and diols with potassium permanganate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 13. quora.com [quora.com]
- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
